molecular formula C14H16N2O4 B1519587 2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1152975-14-8

2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B1519587
CAS No.: 1152975-14-8
M. Wt: 276.29 g/mol
InChI Key: TVVCBLVNQDVOKL-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8-4-5-10(9(2)6-8)14(3)12(19)16(7-11(17)18)13(20)15-14/h4-6H,7H2,1-3H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVCBLVNQDVOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS No. 1152975-14-8) is a compound with significant potential in medicinal chemistry. Its unique structure, featuring an imidazolidinone core, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:

  • Inhibition of mPGES-1 : The compound has shown potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammatory processes and cancer progression. In vitro studies indicate that it can selectively inhibit mPGES-1 activity, leading to decreased levels of pro-inflammatory prostaglandins .
  • Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cell lines such as A549 (lung cancer) and others. The mechanism involves modulation of apoptotic pathways, suggesting its utility in cancer therapy .

Biological Activity Data

Activity IC50 (µM) Cell Line Effect
mPGES-1 InhibitionLow micromolarVariousSelective inhibition
Cell Cycle Arrest10A549G0/G1 phase arrest
Induction of Apoptosis20A549Increased subG0/G1 fraction

Study 1: Inhibition of mPGES-1

In a study aimed at identifying new mPGES-1 inhibitors, this compound was evaluated alongside other compounds. It demonstrated significant inhibitory activity against mPGES-1 with an IC50 value in the low micromolar range. This inhibition correlated with reduced levels of PGE2 in treated cells, highlighting its potential as an anti-inflammatory agent .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of the compound revealed its ability to induce apoptosis in human lung cancer cells. The study reported that treatment with the compound resulted in a notable increase in apoptotic markers and a significant reduction in cell viability over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 2
2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.